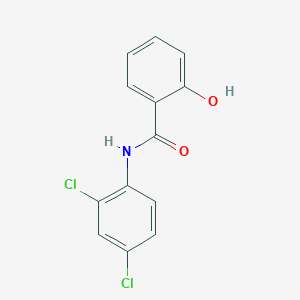

N-(2,4-二氯苯基)-2-羟基苯甲酰胺

描述

N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a chemical compound. It has a molecular formula of C8H7Cl2NO2 and a molecular weight of 204.053 . It is a derivative of 2,4-dichlorophenol, which is a chlorinated derivative of phenol .

Synthesis Analysis

The synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide or similar compounds often involves multiple steps. For instance, one study synthesized a related compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, in two steps. The first step involved the reaction of 6-methyluracil with 2-chloromethyltiiran to obtain an intermediate compound. The intermediate then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .Molecular Structure Analysis

The molecular structure of N-(2,4-dichlorophenyl)-2-hydroxybenzamide can be determined using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, as well as LC/MS, have been used to establish the structure of similar compounds . The 3D structure of the compound can be viewed using computational tools .科学研究应用

合成和表征

N-(2,4-二氯苯基)-2-羟基苯甲酰胺及其衍生物在合成和表征各种化合物中具有重要意义。一项研究专注于使用N-(2-氯苯基)-2-羟基苯甲酰胺和其他类似成分合成新的对称二氮杂偶氮直接染料。这些染料通过薄层色谱、电子光谱和高效液相色谱等技术进行分析。它们的结构通过FT/IR和13C-NMR光谱学得以阐明,并且它们的着色力是使用CIELAB色彩空间(Grad, Simu, Muntean, & Ilia, 2013)进行评估。

杀菌活性

一系列取代的2-羟基-N-[1-氧代-1-(苯胺基)烷基]-苯甲酰胺,包括与N-(2,4-二氯苯基)-2-羟基苯甲酰胺相关的化合物,展示出对耐甲氧西林金黄色葡萄球菌(MRSA)具有强效的杀菌活性。这些化合物的杀菌动力学和最小杀菌浓度进行了研究,揭示了它们作为潜在杀菌剂的可能性(Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015)。

结构研究

N-(2,4-二氯苯基)苯甲酰胺的结构分析显示N—H和C=O键的反式构象,类似于其他苯甲酰胺。该结构是使用晶体学方法确定的,提供了有关分子构象和氢键模式的见解(Gowda, Tokarčı́k, Kožíšek, Sowmya, & Fuess, 2008)。

抗增殖和细胞毒活性

一些2-羟基-N-(芳基烷基)苯甲酰胺的衍生物,包括与N-(2,4-二氯苯基)-2-羟基苯甲酰胺类似的化合物,在各种癌细胞系中表现出抗增殖和细胞毒活性。特别是一种化合物在黑色素瘤细胞系G361中显示出剂量依赖性诱导凋亡 (Imramovský, Jorda, Pauk, Řezníčková, Dušek, Hanusek, & Kryštof, 2013)。

新型抗菌剂

旨在设计新型氯代水杨酰苯胺衍生物及其β-环糊精复合物,与N-(2,4-二氯苯基)-2-羟基苯甲酰胺相关,显示出对革兰氏阳性细菌的高效抗菌化合物的研究。该研究突出了复合作用在增强这些化合物效率方面的作用(Ienascu, Cata, Stefanut, Popescu, Rusu, Sfirloaga, Ursu, Mosoarca, Dabici, Danciu, Muntean, & Pop, 2022)。

作用机制

Target of Action

N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a synthetic compound with potential antitrypanosomiasis activity . The primary targets of this compound are proteins involved in the evolutionary cycle of Trypanosoma cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

The compound interacts with its targets through a mechanism of action that involves the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, which is required in fungal cell wall synthesis . The compound’s interaction with its targets leads to changes in the normal functioning of these proteins, thereby affecting the survival and proliferation of the pathogen .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of ergosterol, a critical component of the fungal cell wall . The inhibition of cytochrome P450 14α-demethylase by N-(2,4-dichlorophenyl)-2-hydroxybenzamide disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell wall, leading to downstream effects such as impaired cell growth and proliferation .

Pharmacokinetics

Predictive pharmacokinetics suggest that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

The molecular and cellular effects of N-(2,4-dichlorophenyl)-2-hydroxybenzamide’s action primarily involve the disruption of fungal cell wall synthesis . This disruption leads to impaired cell growth and proliferation, thereby exerting an antifungal effect .

Action Environment

The efficacy and stability of N-(2,4-dichlorophenyl)-2-hydroxybenzamide can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the removal rate of similar compounds . .

属性

IUPAC Name |

N-(2,4-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUKRQFBTHGSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877374 | |

| Record name | 2',4'-DICL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-2-hydroxybenzamide | |

CAS RN |

37183-28-1 | |

| Record name | 2',4'-DICL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Chlorophenyl)-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B427510.png)

![ethyl 2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B427511.png)

![6-Methyl-2-{[3-(2-naphthyl)-3-oxo-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B427512.png)

![7-(4-Bromophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427519.png)

![2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B427522.png)

![2-Furyl(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B427523.png)

methanone](/img/structure/B427527.png)

![2-Methyl-7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B427528.png)

![(1R)-9-amino-1-methyl-6-(4-methylphenyl)-3,7-dioxo-2-thia-5,6-diazatricyclo[6.3.1.04,12]dodeca-4,8(12),9-triene-10-carbonitrile](/img/structure/B427531.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427532.png)

![2-Phenyl-5-methyl-7-aminothieno[3,4-d]pyridazine-1(2H)-one](/img/structure/B427533.png)